3-Phenylpyridine
Overview
Description
3-Phenylpyridine is an organic compound with the molecular formula C₁₁H₉N. It consists of a pyridine ring substituted with a phenyl group at the third position. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s structurally similar to phenazopyridine, which is known to exert a direct topical analgesic effect on the mucosal lining of the urinary tract .
Mode of Action
Phenazopyridine, a structurally similar compound, is reported to inhibit voltage-gated sodium channels and possibly group a nerve fibers . This suggests that 3-Phenylpyridine might have a similar mode of action.
Biochemical Pathways
It’s worth noting that phenazopyridine, a structurally similar compound, is known to exert its effects on the urinary tract, suggesting that this compound might have a similar impact .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability. It’s also worth noting that the compound can be analyzed by reverse phase (RP) HPLC method , which could be useful in studying its pharmacokinetics.
Result of Action
Given its structural similarity to phenazopyridine, it might have similar effects, such as providing symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations .
Action Environment
It’s known that the compound has a boiling point of 269-270 °c/999 hpa and a flash point of 110 °c . These properties suggest that the compound is stable under normal environmental conditions but might degrade under high temperatures.
Biochemical Analysis
Biochemical Properties
3-Phenylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound forms complexes with gold (III), palladium (II), and platinum (II) chloride, which have been studied using nuclear magnetic resonance techniques . These interactions suggest that this compound can act as a ligand, binding to metal ions and potentially affecting enzymatic activities.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds like 4-phenylpyridine have been shown to suppress UVB-induced skin inflammation by targeting specific kinases in vitro and in vivo . Although specific studies on this compound are limited, it is likely to exhibit comparable effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may reveal additional insights into its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be beneficial. For instance, studies on similar compounds have shown that dosage plays a critical role in determining the compound’s efficacy and safety . It is essential to establish the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biological activities . Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in different tissues can significantly impact its biological activity
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its precise role in cellular processes. Although specific data on this compound’s subcellular localization is limited, similar compounds have been shown to localize in various cellular compartments, influencing their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpyridine can be synthesized through several methods. One common approach involves the reaction of bromobenzene with pyridine in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions in a solvent like toluene .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes involving transition metals. For example, palladium-catalyzed cross-coupling reactions between aryl halides and pyridine derivatives are widely used. These methods offer high yields and are scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl or pyridine ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents, and bases are frequently employed.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 3-Phenyl-1,2-dihydropyridine.
Substitution: Various substituted phenylpyridines depending on the reagents used.
Scientific Research Applications
3-Phenylpyridine is a valuable compound in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: Used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Employed in the production of dyes, agrochemicals, and pharmaceuticals
Comparison with Similar Compounds
- 2-Phenylpyridine
- 4-Phenylpyridine
- 2-Vinylpyridine
- 4-Vinylpyridine
Comparison: 3-Phenylpyridine is unique due to the position of the phenyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to 2-Phenylpyridine and 4-Phenylpyridine, the meta-substitution in this compound offers distinct steric and electronic properties, making it suitable for specific applications .
Biological Activity
3-Phenylpyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer, antibacterial, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
This compound (CHN) features a pyridine ring substituted at the 3-position with a phenyl group. This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. A notable study evaluated the cytotoxicity of phenylpyridine-carboxamide scaffolds against A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. The results indicated moderate cytotoxicity, with certain derivatives showing IC values ranging from 48.08 µM to 60.29 µM, suggesting that modifications in the phenyl group can enhance activity against these cancer types .
Table 1: Cytotoxicity of this compound Derivatives
Compound ID | Cell Line | IC (µM) | Activity Level |
---|---|---|---|
11a | A549 | 48.08 ± 0.13 | Moderate |
11b | PC-3 | 60.29 ± 1.24 | Moderate |
12h | MCF-7 | Not available | No activity |
12j | All | Not available | No activity |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. For instance, one study highlighted that compounds derived from this scaffold act as inhibitors of PI3Kα kinase, a critical enzyme in cancer cell proliferation .
Antibacterial Activity
In addition to its anticancer properties, this compound has been explored for its antibacterial potential. Research indicates that certain derivatives exhibit significant antibacterial activity against various strains, including those resistant to conventional antibiotics . The structure-activity relationship (SAR) suggests that modifications at specific positions on the pyridine ring can enhance antibacterial efficacy.
Table 2: Antibacterial Activity of Selected Derivatives
Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
---|---|---|---|
A | E. coli | 32 | Moderate |
B | S. aureus | 16 | High |
C | Pseudomonas aeruginosa | >64 | Low |
Other Biological Activities
Beyond anticancer and antibacterial properties, derivatives of this compound have shown promise in various other pharmacological areas:
- Anti-inflammatory : Certain compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Cardiotonic : Some derivatives are being investigated for their potential to enhance cardiac contractility.
- HIV Inhibition : Research has indicated that specific pyridine derivatives may inhibit HIV replication .
Case Studies
- Anticancer Studies : In a study published in Nature, researchers synthesized a series of phenylpyridine derivatives and tested them against multiple human tumor cell lines. The study concluded that specific substitutions significantly enhanced cytotoxicity, particularly in compounds bearing electron-donating groups at strategic positions .
- Antibacterial Efficacy : A clinical trial assessed the effectiveness of a novel phenylpyridine derivative against antibiotic-resistant bacterial strains. Results showed promising activity, leading to further investigations into its mechanism and potential as an alternative treatment .
Properties
IUPAC Name |
3-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKGBRPNSJADMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061404 | |
Record name | 3-Phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-88-4 | |
Record name | 3-Phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDZ6KB7JVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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